

# Application Notes and Protocols: In Vivo Efficacy of BMS-777607 in Glioblastoma Models

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## Compound of Interest

Compound Name: BMS 777607

Cat. No.: B1684693

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## Introduction

Glioblastoma (GBM) is the most aggressive form of brain cancer in adults, with a dismal prognosis despite multimodal treatment approaches. The receptor tyrosine kinase AXL is frequently overexpressed in GBM and is associated with tumor progression, invasion, and therapeutic resistance, making it a compelling target for novel therapies. BMS-777607 is a potent and selective small molecule inhibitor of AXL and other members of the TAM (Tyro3, Axl, Mer) kinase family. These application notes provide a summary of the in vivo efficacy of BMS-777607 in preclinical glioblastoma models and detailed protocols for key experiments.

## In Vivo Efficacy of BMS-777607

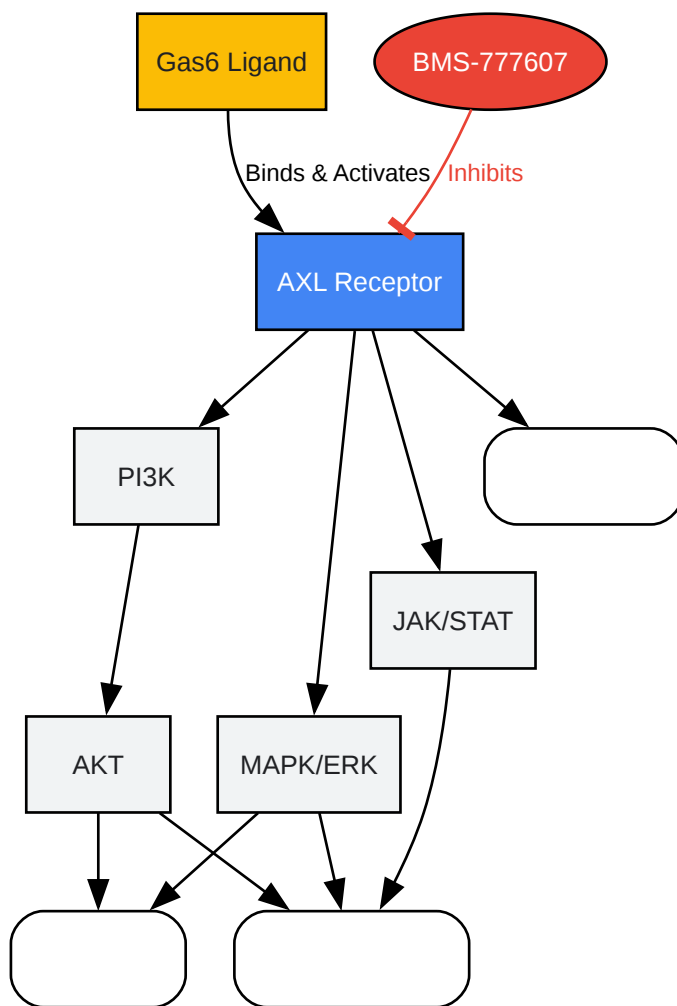
BMS-777607 has demonstrated significant anti-tumor effects in intracranial xenograft models of human glioblastoma. Treatment with BMS-777607 leads to a marked reduction in tumor volume by inhibiting the AXL signaling pathway, which in turn decreases cell proliferation, induces apoptosis, and impairs tumor-associated angiogenesis.<sup>[1][2][3]</sup>

## Summary of Quantitative Data

Cell Line	Animal Model	Treatment	Key Findings	Reference
SF126	Intracranial Xenograft (CD1NuNu mice)	BMS-777607 (30 mg/kg, i.p., 2x/day)	56% reduction in tumor volume.[1] [2] Decreased proliferation (Ki- 67 staining). Increased apoptosis.	
U118MG	Intracranial Xenograft (CD1NuNu mice)	BMS-777607 (30 mg/kg, i.p., 2x/day)	Over 91% remission in tumor volume. In some cases, complete tumor regression was observed.	

## Signaling Pathway Inhibition

BMS-777607 exerts its anti-tumor effects in glioblastoma by targeting the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways promote cell survival, proliferation, migration, and invasion. BMS-777607 acts as an ATP-competitive inhibitor, blocking the kinase activity of AXL and thereby inhibiting these downstream oncogenic signals.



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AXL signaling pathway and the inhibitory action of BMS-777607.

## Experimental Protocols

### Intracranial Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice.

Materials:

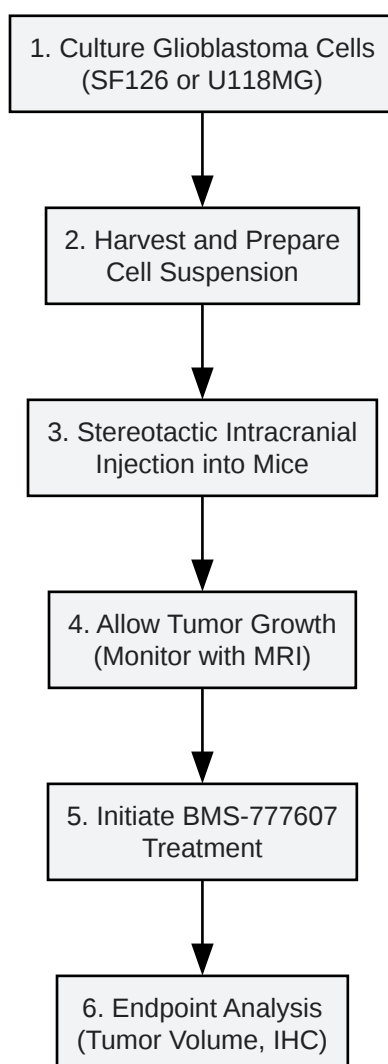
- SF126 or U118MG human glioblastoma cells
- CD1NuNu mice (6-8 weeks old)

- High-glucose DMEM with 10% FBS and 1% penicillin-streptomycin
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer
- Stereotactic apparatus
- Hamilton syringe with a 26-gauge needle
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Betadine and 70% ethanol

Procedure:

- Culture SF126 or U118MG cells in a T75 flask to 80-90% confluency.
- Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA.
- Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer. For U87 and U251 cells, a concentration of  $1 \times 10^6$  and  $1.5 \times 10^6$  cells, respectively, in a 5  $\mu$ l volume is recommended. A similar concentration should be optimized for SF126 and U118MG cells.
- Anesthetize the mouse and secure it in the stereotactic frame.
- Make a midline scalp incision to expose the skull.
- Using a dental drill, create a small burr hole at the desired stereotactic coordinates. For the striatum, typical coordinates from bregma are: +0.5 mm anterior, +2.2 mm lateral, and -3.2 mm ventral.

- Slowly inject the cell suspension (e.g., 5  $\mu$ L containing the desired number of cells) into the brain parenchyma over 5 minutes.
- Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
- Suture the scalp incision and monitor the animal's recovery.
- Tumor growth can be monitored by magnetic resonance imaging (MRI) starting approximately 7 days after implantation.



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Workflow for the intracranial glioblastoma xenograft experiment.

## Preparation and Administration of BMS-777607

### Materials:

- BMS-777607 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Sterile saline or PBS
- Sterile microcentrifuge tubes
- Insulin syringes (28-30 gauge)

### Procedure:

- For in vivo administration, BMS-777607 can be formulated in a vehicle of DMSO and PEG300. A common vehicle for similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Calculate the required amount of BMS-777607 for the desired concentration (e.g., 30 mg/kg).
- Dissolve the BMS-777607 powder first in DMSO.
- Add the PEG300 and then the saline or PBS to the final volume.
- Vortex the solution thoroughly to ensure it is completely dissolved.
- Administer the solution to the mice via intraperitoneal (i.p.) injection. For a 30 mg/kg dose, a typical injection volume is 100-200  $\mu$ L for a 20-25 g mouse.
- The treatment regimen used in the described studies was twice daily (2x/day).

## Immunohistochemistry for Proliferation (Ki-67) and Angiogenesis (CD31)

**Materials:**

- Paraffin-embedded brain tumor sections
- Xylene and graded ethanol series
- Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibodies:
  - Anti-Ki-67 antibody (e.g., Rabbit Monoclonal, Clone SP6, diluted 1:200)
  - Anti-CD31 antibody (e.g., Mouse Monoclonal, Clone JC70A, diluted 1:20-1:40)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

**Procedure:**

- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Perform heat-induced antigen retrieval by incubating the slides in sodium citrate buffer at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature.

- Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
- Wash the slides with PBS.
- Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
- Incubate the sections with the primary antibody (anti-Ki-67 or anti-CD31) overnight at 4°C in a humidified chamber.
- Wash the slides with PBS.
- Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
- Wash the slides with PBS.
- Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
- Wash the slides with PBS.
- Develop the signal using the DAB substrate kit.
- Counterstain with hematoxylin.
- Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
- The proliferation index (Ki-67) can be quantified by counting the percentage of Ki-67-positive nuclei. Microvessel density (CD31) can be assessed by counting the number of CD31-positive vessels per high-power field.

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## References

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